molecular formula C20H21NO4S B2672536 N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide CAS No. 321706-19-8

N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide

Cat. No.: B2672536
CAS No.: 321706-19-8
M. Wt: 371.45
InChI Key: HBWKYDGRDBZTBW-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide” is a complex organic compound. It appears to contain a naphthalene sulfonamide group, which is a common motif in various pharmaceutical drugs due to its bioactive properties . It also contains a dimethoxyphenyl group, which could potentially contribute to its overall properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a naphthalene ring (a type of aromatic hydrocarbon), a sulfonamide group (a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom), and a 3,4-dimethoxyphenyl group (a phenyl ring with two methoxy groups attached at the 3 and 4 positions) .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its exact structure and the conditions under which it’s reacted. For instance, the sulfonamide group might be susceptible to hydrolysis under acidic or basic conditions .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied as a potential pharmaceutical drug .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-24-19-10-7-15(13-20(19)25-2)11-12-21-26(22,23)18-9-8-16-5-3-4-6-17(16)14-18/h3-10,13-14,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWKYDGRDBZTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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